Hiptagin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

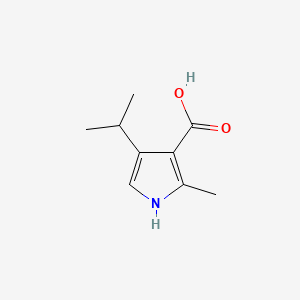

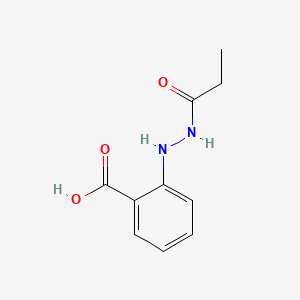

Hiptagin is a natural product found in Securigera varia and Corynocarpus laevigatus with data available.

科学的研究の応用

Isolation and Structural Analysis

Isolation from Plants

Hiptagin has been isolated from foliage and roots of Lotus pedunculatus. The structural assignments for hiptagin were based on 400 MHz 1 H NMR analysis (Gnanasunderam & Sutherland, 1986).

Identification in Different Species

It has also been identified in other plants, like Heteropteris angustifolia, where it was found as the major nitro constituent (Stermitz et al., 1975).

Application in Disease Modeling and Drug Testing

- Use in Cardiac Disease Modeling: Human-induced pluripotent stem cells (hiPSCs) derived cardiomyocytes have been utilized for modeling various genetic-based cardiac diseases. This application of hiPSCs has enabled the testing of experimental drugs, offering a pathway for therapeutic interventions in cardiac disease (Zanella, Lyon, & Sheikh, 2014).

Role in Neurological Research

Synaptic Function Research

Studies on synaptotagmin I, a protein related to neurotransmitter release, have provided insights into the mechanisms of synaptic transmission. Research has demonstrated the importance of synaptotagmin I in facilitating Ca2+ triggering of synchronous neurotransmitter release in hippocampal neurons (Geppert et al., 1994).

Seizure Response Analysis

Research on a novel synaptotagmin gene, syt X, has explored its rapid induction in response to seizure activity, indicating a potential role in synaptic structure and function modulation following seizures (Babity et al., 1997).

Contributions to Biomedical and Pharmaceutical Research

Advancements in Stem Cell Research

The development and use of hiPSCs have been pivotal in the field of regenerative medicine and drug discovery, especially when combined with gene-editing technology. hiPSCs have enabled the study of pathogenesis, drug screening platforms, and the development of novel therapeutic targets and approaches (Pratumkaew, Issaragrisil, & Luanpitpong, 2021).

Protein Tagging and Imaging

The SunTag, a protein scaffold, has been developed for multimerizing proteins on a target protein scaffold. This has applications in long-term imaging of single protein molecules in living cells and for creating potent synthetic transcription factors (Tanenbaum et al., 2014).

Neurotoxicological Risk Assessment

The potential of hiPSC technology in personalized toxicological risk assessment has been explored. This approach can predict individual susceptibility to specific environmental agents, offering insights into disease mechanisms and therapeutic interventions (Kumar, Aboud, & Bowman, 2012).

Protein Trafficking in Neurons

HIP14, a neuronal palmitoyl transferase, has been shown to be involved in the palmitoylation and trafficking of multiple neuronal proteins. This research enhances understanding of protein function and trafficking in neuronal processes (Huang et al., 2004).

Correlative Light-Electron Microscopy

FerriTag, a genetically-encoded tag for CLEM, enables precise visualization of proteins in cells. It has been used to detail the distribution of proteins like HIP1R in clathrin-coated pits, providing insights into protein location relative to subcellular structures (Clarke & Royle, 2016).

特性

CAS番号 |

19896-10-7 |

|---|---|

分子式 |

C18H24N4O18 |

分子量 |

584.4 |

IUPAC名 |

[(2R,3S,4S,5R,6S)-4-hydroxy-3,5,6-tris(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |

InChI |

InChI=1S/C18H24N4O18/c23-11(1-5-19(28)29)36-9-10-16(38-12(24)2-6-20(30)31)15(27)17(39-13(25)3-7-21(32)33)18(37-10)40-14(26)4-8-22(34)35/h10,15-18,27H,1-9H2/t10-,15+,16-,17-,18+/m1/s1 |

InChIキー |

LJVCXBYIAUSOIN-PRNPZUBZSA-N |

SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)OC(=O)CC[N+](=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzo[d]thiazol-2-ylthio)propan-1-amine](/img/structure/B561078.png)

![7-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B561084.png)

![8-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561086.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B561089.png)

![18-[(14-Methylpentadecyl)oxy]-18-oxooctadecan-7-YL octadeca-9,12-dienoate](/img/structure/B561094.png)

![[(2R,3S,4R,6S)-6-[(2R,3R,4R,5S,6S)-4-(dimethylamino)-6-[[(4R,5R,6R,9S,11Z,13Z,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3S,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B561095.png)